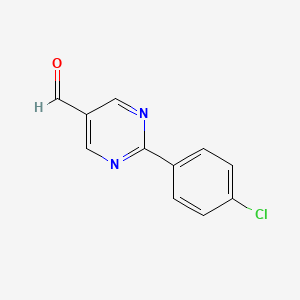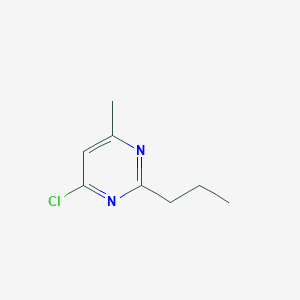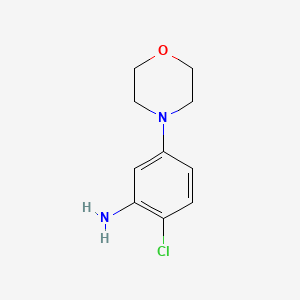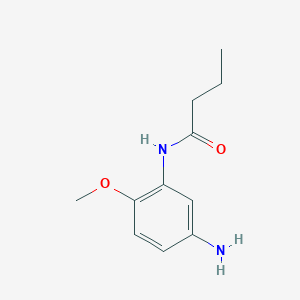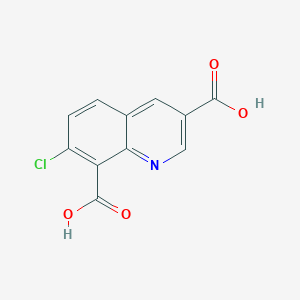
7-Chloroquinoline-3,8-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloroquinoline-3,8-dicarboxylic acid is a chemical compound with the molecular formula C11H6ClNO4 . It has an average mass of 251.623 Da and a monoisotopic mass of 250.998535 Da .
Molecular Structure Analysis
The molecular structure of 7-Chloroquinoline-3,8-dicarboxylic acid consists of 11 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
7-Chloroquinoline-3,8-dicarboxylic acid has a density of 1.6±0.1 g/cm3, a boiling point of 507.4±45.0 °C at 760 mmHg, and a flash point of 260.7±28.7 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 87 Å2 .Wissenschaftliche Forschungsanwendungen
Anticonvulsant, Antinociceptive, and Anti-inflammatory Properties
7-Chloroquinoline derivatives have been synthesized and evaluated for various pharmacological properties. Wilhelm et al. (2014) synthesized 7-chloroquinoline-1,2,3-triazoyl carboxamides and found that these compounds exhibited anticonvulsant, antinociceptive, and anti-inflammatory activities, making them potential agents for combating seizures and acute pain (Wilhelm et al., 2014).
Antibacterial Properties
The antibacterial properties of 7-Chloroquinoline derivatives have been a significant area of research. Al-Hiari et al. (2007) synthesized new 8-nitrofluoroquinolone models and investigated their antibacterial properties against gram-positive and gram-negative strains (Al-Hiari et al., 2007). Moreover, Abdi et al. (2021) explored the synthesis of novel 7-chloroquinoline derivatives and evaluated their antibacterial and antioxidant activities, demonstrating significant potential against various bacterial strains (Abdi et al., 2021).
Antimalarial Applications
7-Chloroquinoline compounds have shown promise in antimalarial research. Clements et al. (2019) investigated multicomponent crystals formed from 7-chloroquinolines and aromatic acids, exploring their efficacy against Plasmodium falciparum (Clements et al., 2019). Similarly, Pérez et al. (2012) reported on cinnamic acid/chloroquinoline conjugates that exhibited potent in vitro activities against erythrocytic chloroquine-resistant Plasmodium falciparum (Pérez et al., 2012).
Anticancer Research
7-Chloroquinoline derivatives are also explored in anticancer research. Insuasty et al. (2013) synthesized N-acetyl and N-formyl-pyrazoline derivatives from 7-chloroquinoline and evaluated their antitumor and antimalarial activities, with some compounds showing remarkable antitumor activity (Insuasty et al., 2013).
Photodegradation in Aqueous Systems
Pinna and Pusino (2012) studied the photodegradation of quinolinecarboxylic herbicides, including 7-chloroquinoline derivatives, in aqueous solutions, providing insights into the environmental impact and degradation pathways of these compounds (Pinna & Pusino, 2012).
Eigenschaften
IUPAC Name |
7-chloroquinoline-3,8-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClNO4/c12-7-2-1-5-3-6(10(14)15)4-13-9(5)8(7)11(16)17/h1-4H,(H,14,15)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIDIAPHYHJMCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=C(C=C21)C(=O)O)C(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00536258 |
Source


|
| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloroquinoline-3,8-dicarboxylic acid | |
CAS RN |
90717-07-0 |
Source


|
| Record name | 7-Chloro-3,8-quinolinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90717-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloroquinoline-3,8-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00536258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

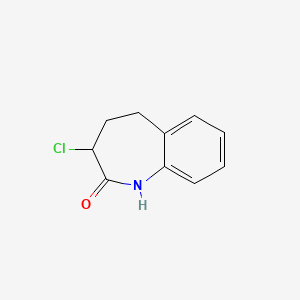
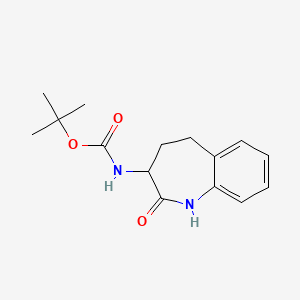
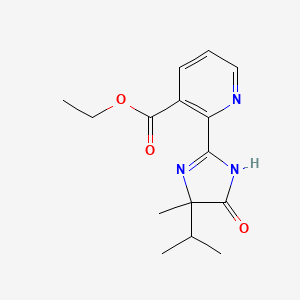
![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
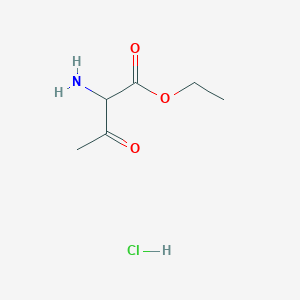
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)
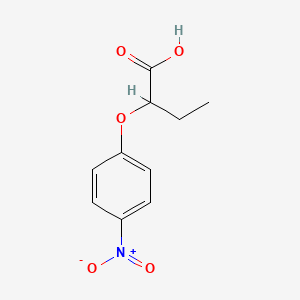
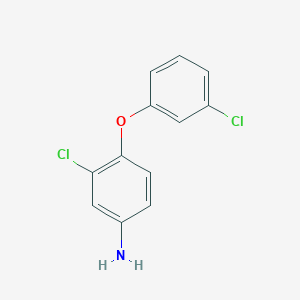
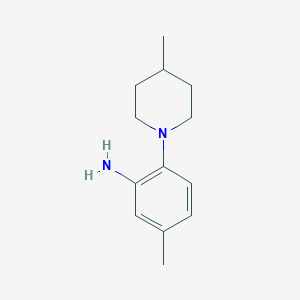
![2-(Methoxymethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1356445.png)
